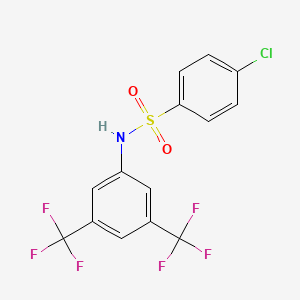
N-(3,5-bis-(Trifluoromethyl)phenyl)-4-chlorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-bis-(Trifluoromethyl)phenyl)-4-chlorobenzenesulfonamide is a chemical compound characterized by its trifluoromethyl groups and chlorobenzenesulfonamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-bis-(Trifluoromethyl)phenyl)-4-chlorobenzenesulfonamide typically involves the following steps:
Bis(trifluoromethyl)phenyl Derivative Synthesis: The starting material, 3,5-bis(trifluoromethyl)phenyl, is synthesized through the reaction of trifluoromethyl aniline with appropriate reagents.
Chlorobenzenesulfonamide Formation: The chlorobenzenesulfonamide moiety is introduced through a sulfonation reaction, followed by chlorination.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N-(3,5-bis-(Trifluoromethyl)phenyl)-4-chlorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro and sulfonamide sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines are employed.
Major Products Formed:
Sulfonic Acids: Resulting from oxidation reactions.
Amine Derivatives: Formed through reduction processes.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Applications De Recherche Scientifique
N-(3,5-bis-(Trifluoromethyl)phenyl)-4-chlorobenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism by which N-(3,5-bis-(Trifluoromethyl)phenyl)-4-chlorobenzenesulfonamide exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways Involved: Modulation of biochemical pathways related to its biological activity.
Comparaison Avec Des Composés Similaires
N-(3,5-bis-(Trifluoromethyl)phenyl)thiourea: Used as a catalyst in organic synthesis.
3,5-Bis(trifluoromethyl)nitrobenzene: Known for its use in chemical research.
Uniqueness: N-(3,5-bis-(Trifluoromethyl)phenyl)-4-chlorobenzenesulfonamide stands out due to its unique combination of trifluoromethyl groups and chlorobenzenesulfonamide structure, which imparts distinct chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Is there anything specific you would like to know more about?
Propriétés
Formule moléculaire |
C14H8ClF6NO2S |
|---|---|
Poids moléculaire |
403.7 g/mol |
Nom IUPAC |
N-[3,5-bis(trifluoromethyl)phenyl]-4-chlorobenzenesulfonamide |
InChI |
InChI=1S/C14H8ClF6NO2S/c15-10-1-3-12(4-2-10)25(23,24)22-11-6-8(13(16,17)18)5-9(7-11)14(19,20)21/h1-7,22H |
Clé InChI |
DKZHYAMEOKGXSR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1S(=O)(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















